C58H105N16Na5O28S5

Description

Systematic Nomenclature and Molecular Formula Analysis

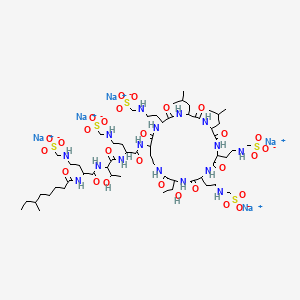

Colistin sodium methanesulfonate exists under multiple systematic nomenclature systems, reflecting the complexity of its chemical structure and the various regulatory frameworks under which it has been characterized. The International Union of Pure and Applied Chemistry designation identifies the compound as pentasodium;(6S)-N-[(2R)-1-[[(2R,3S)-3-hydroxy-1-[[(2S)-1-[[(3S,6S,9S,12S,15R,18S,21S)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-8,17,20-trioxido-2,5,11,14-tetraoxo-6,9,18-tris[2-(sulfomethylamino)ethyl]-1,4,7,10,13,16,19-heptazacyclotricosa-7,16,19-triol]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]methanesulfonate. This extensive systematic name reflects the cyclic peptide nature of the molecule and the multiple methanesulfonate modifications present throughout the structure.

The molecular formula analysis reveals significant complexity in the composition of colistin sodium methanesulfonate. The predominant molecular formula reported across multiple authoritative sources is C58H105N16Na5O28S5, corresponding to a molecular weight of 1749.8 grams per mole. However, analytical variations exist in the literature, with some sources reporting C58H115N16Na5O28S5 with a molecular weight of 1759.90 grams per mole. These variations likely reflect differences in the degree of hydration and the specific analytical conditions under which the molecular weight determinations were performed.

The Chemical Abstracts Service number 8068-28-8 serves as the primary registry identifier for colistin sodium methanesulfonate. Additional registry numbers include the Food and Drug Administration Unique Ingredient Identifier XW0E5YS77G, which facilitates regulatory tracking and pharmaceutical applications. The compound also carries the European Medicines Agency designation 0REB5D8ERB for the colistin A component specifically.

The nomenclature complexity extends to the various synonymous designations employed across different pharmaceutical and chemical databases. Common alternative names include colistin methanesulfonate sodium, pentasodium colistinmethanesulfonate, and polymyxin E sodium methanesulfonate. The designation "pentasodium" specifically refers to the five sodium cations that neutralize the negative charges introduced by the methanesulfonate groups, maintaining overall electrical neutrality in the compound.

Crystallographic and Spectroscopic Characterization

The spectroscopic characterization of colistin sodium methanesulfonate has been extensively studied using Fourier transform infrared spectroscopy, which provides definitive identification of the methanesulfonate functional groups that distinguish this derivative from the parent colistin compound. Attenuated total reflectance Fourier transform infrared spectroscopy analysis reveals characteristic absorbance peaks at 1,030 cm⁻¹ corresponding to S-O stretch vibrations and 1,150 cm⁻¹ corresponding to C-N stretch vibrations, which are directly attributable to the methanesulfonate group and its linkage to the colistin backbone. These spectroscopic signatures provide unambiguous identification of the methanesulfonate modification and can be utilized for quantitative analysis of the compound in pharmaceutical formulations.

The three-dimensional molecular structure of colistin sodium methanesulfonate presents significant challenges for computational modeling and crystallographic analysis. PubChem database indicates that conformer generation is disallowed due to the excessive number of atoms, presence of unsupported elements in standard force fields, high molecular flexibility, and the mixture or salt nature of the compound. This computational limitation reflects the inherent structural complexity of the molecule, which contains 112 heavy atoms and exhibits 39 rotatable bonds.

Properties

Key on ui mechanism of action |

Colistimethate is a surface active agent which penetrates into and disrupts the bacterial cell membrane. Colistimethate is polycationic and has both hydrophobic and lipophilic moieties. It interacts with the bacterial cytoplasmic membrane, changing its permeability. This effect is bactericidal. There is also evidence that polymyxins enter the cell and precipitate cytoplasmic components, primarily ribosomes. |

|---|---|

CAS No. |

12705-41-8 |

Molecular Formula |

C58H105N16Na5O28S5 |

Molecular Weight |

1749.8 g/mol |

IUPAC Name |

pentasodium;N-[1-[[3-hydroxy-1-[[1-[[3-(1-hydroxyethyl)-12,15-bis(2-methylpropyl)-8,17,20-trioxido-2,5,11,14-tetraoxo-6,9,18-tris[2-(sulfomethylamino)ethyl]-1,4,7,10,13,16,19-heptazacyclotricosa-7,16,19-trien-21-yl]imino]-1-oxido-4-(sulfomethylamino)butan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxo-4-(sulfomethylamino)butan-2-yl]-6-methyloctanimidate |

InChI |

InChI=1S/C58H110N16O28S5.5Na/c1-9-35(6)12-10-11-13-46(77)65-38(14-20-59-28-103(88,89)90)53(82)74-48(37(8)76)58(87)70-41(17-23-62-31-106(97,98)99)50(79)68-43-19-25-64-57(86)47(36(7)75)73-54(83)42(18-24-63-32-107(100,101)102)67-49(78)39(15-21-60-29-104(91,92)93)69-55(84)44(26-33(2)3)72-56(85)45(27-34(4)5)71-52(81)40(66-51(43)80)16-22-61-30-105(94,95)96;;;;;/h33-45,47-48,59-63,75-76H,9-32H2,1-8H3,(H,64,86)(H,65,77)(H,66,80)(H,67,78)(H,68,79)(H,69,84)(H,70,87)(H,71,81)(H,72,85)(H,73,83)(H,74,82)(H,88,89,90)(H,91,92,93)(H,94,95,96)(H,97,98,99)(H,100,101,102);;;;;/q;5*+1/p-5 |

InChI Key |

IQWHCHZFYPIVRV-UHFFFAOYSA-I |

Canonical SMILES |

CCC(C)CCCCC(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC(C(C)O)C(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCNCS(=O)(=O)[O-])CC(C)C)CC(C)C)CCNCS(=O)(=O)[O-])CCNCS(=O)(=O)[O-])C(C)O.[Na+].[Na+].[Na+].[Na+].[Na+] |

physical_description |

Solid |

Related CAS |

12705-41-8 (Parent) |

solubility |

Appreciable |

Synonyms |

colistimethate |

Origin of Product |

United States |

Comparison with Similar Compounds

CMS vs. Colistin Sulfate

- CMS: A sulfomethylated derivative of colistin, forming a mixture of mono- to pentasubstituted methanesulfonate groups. This modification reduces toxicity but eliminates antibacterial activity until hydrolysis.

- Colistin Sulfate : The active cationic peptide, directly targeting bacterial membranes via electrostatic interactions. It is used topically or via inhalation due to systemic toxicity.

CMS vs. Polymyxin B

Table 1: Structural and Mechanistic Comparison

| Parameter | CMS | Colistin Sulfate | Polymyxin B Sulfate |

|---|---|---|---|

| Form | Prodrug (sulfomethylated) | Active drug | Active drug |

| Administration | Intravenous, inhalation | Topical, inhalation | Intravenous, topical |

| Activity | Inactive until hydrolysis | Directly active | Directly active |

| Toxicity | Lower nephrotoxicity | Higher nephrotoxicity | Moderate nephrotoxicity |

Pharmacokinetics and Pharmacodynamics (PK/PD)

CMS

- PK Variability : CMS clearance is renal-dependent, while colistin formation depends on hydrolysis rates. In critically ill patients, interstudy variability in colistin plasma concentrations (0.48–9.38 mg/L) highlights dosing inadequacies.

- Delayed Efficacy : Colistin concentrations often remain below MIC (2 mg/L) after initial CMS doses, risking treatment failure.

Polymyxin B

- Predictable PK: Non-renal clearance dominates, reducing variability. Steady-state concentrations are achieved faster, avoiding delays seen with CMS.

Table 2: PK Parameters in Critically Ill Patients

| Parameter | CMS (Mean ± SD) | Polymyxin B (Mean ± SD) |

|---|---|---|

| Half-life (h) | 2.1–26.3 | 11.7–14.1 |

| Clearance (L/h) | 1.2–5.8 | 0.5–2.1 |

| Volume of Distribution (L/kg) | 0.3–0.5 | 0.2–0.3 |

Antimicrobial Activity

- In Vitro Efficacy: CMS exhibits 4–8-fold lower bactericidal activity than colistin sulfate against Pseudomonas aeruginosa (MICs ≥32 mg/L for CMS vs. 1–4 mg/L for colistin).

- Post-Antibiotic Effect (PAE) : CMS’s PAE is shorter (0.5–1.5 h) compared to colistin (1.5–3.0 h).

Nephrotoxicity

- CMS : Lower incidence (10–50%) due to prodrug design, but risk increases with prolonged therapy or elevated colistin exposure.

- Polymyxin B : Comparable nephrotoxicity (20–60%), but direct administration avoids variability from prodrug conversion.

Emerging Alternatives: Dextrin-Colistin Conjugates

- Stability and Safety : Dextrin conjugates demonstrate slower colistin release, improved plasma stability, and reduced renal toxicity compared to CMS.

- Efficacy : Comparable MICs to CMS but with enhanced pharmacokinetic profiles in preclinical models.

Clinical Implications and Dosing Considerations

Q & A

Q. What is the mechanism of action of colistin derived from CMS, and how can researchers quantify its conversion efficiency in vitro?

CMS is an inactive prodrug that undergoes hydrolysis to form active colistin, which disrupts bacterial cell membranes via electrostatic interactions with lipopolysaccharides . To quantify conversion efficiency, researchers use high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure colistin concentrations in media or biological samples over time. Time-course studies should account for temperature, pH, and matrix effects (e.g., plasma vs. aqueous buffers) to avoid overestimating colistin availability due to rapid CMS degradation .

Q. How should CMS stability be maintained in experimental solutions, and what factors influence its degradation?

CMS degrades rapidly in aqueous solutions, especially at 37°C and neutral pH, leading to colistin formation. To ensure stability:

Q. What methodological challenges arise when determining minimum inhibitory concentrations (MICs) for CMS, and how can they be addressed?

MIC testing for CMS is complicated by:

- Slow hydrolysis to colistin , leading to delayed bacterial killing. Use pre-hydrolyzed colistin or extended incubation periods (≥24 hours) .

- Agar diffusion limitations due to CMS’s large molecular weight. Prefer broth microdilution over disk diffusion .

- Heteroresistance , where subpopulations survive high colistin concentrations. Validate results with population analysis profiles (PAPs) .

Q. What pharmacokinetic (PK) parameters are critical for designing CMS dosing regimens in preclinical models?

Key PK parameters include:

- CMS clearance (CL) : Rapid renal excretion (~13.7 L/h in humans), necessitating frequent dosing .

- Colistin half-life (~14–18.5 hours) : Slow accumulation requires loading doses to achieve therapeutic plasma levels quickly .

- Volume of distribution (Vd) : High Vd (~1.5 L/kg) reflects tissue penetration but may reduce plasma efficacy .

Advanced Research Questions

Q. How can researchers detect and mitigate colistin heteroresistance in multidrug-resistant Klebsiella pneumoniae?

Heteroresistance (subpopulations with transient resistance) is identified via:

- Population analysis profiling (PAP) : Expose isolates to gradient colistin concentrations and quantify surviving colonies .

- Time-kill assays : Monitor regrowth after 24 hours, even at 64× MIC .

Mitigation strategies include combination therapy with carbapenems or rifampicin to suppress resistant subpopulations .

Q. What pharmacodynamic (PD) models best predict CMS efficacy against Pseudomonas aeruginosa?

Mechanistic PK/PD models integrating:

- Delayed colistin formation : Simulate CMS hydrolysis kinetics using in vitro time-kill data .

- Post-antibiotic effect (PAE) : CMS exhibits minimal PAE, requiring sustained colistin concentrations above MIC .

- fAUC/MIC ratio : Target an area under the unbound colistin concentration-time curve (fAUC) ≥50 for 1–2 log kill in murine models .

Q. What experimental designs optimize CMS combination therapy for carbapenem-resistant Acinetobacter baumannii?

Q. How does inhaled CMS compare to intravenous administration in targeting lung infections?

- Nebulized CMS : Achieves 15–30× higher colistin concentrations in epithelial lining fluid (ELF) vs. plasma, with negligible systemic toxicity .

- IV CMS : Limited lung penetration (undetectable BAL levels in critically ill patients) .

Methodological tip: Use LC-MS/MS to differentiate CMS and colistin in ELF, accounting for matrix effects .

Q. What advancements in analytical methods improve CMS and colistin quantification in complex matrices?

- LC-MS/MS with solid-phase extraction (SPE) : Enables simultaneous measurement of CMS, colistin A/B, and degradation products in plasma/urine .

- Acid hydrolysis protocols : Quantify total colistin after converting CMS to colistin in biological samples .

- Equilibrium dialysis : Determines unbound colistin fractions (26–41%) for accurate PK/PD modeling .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.